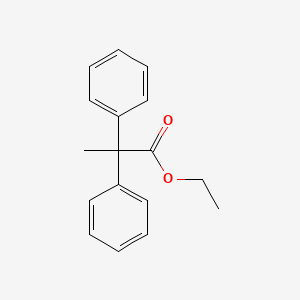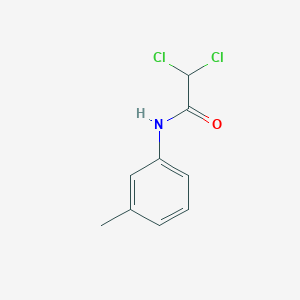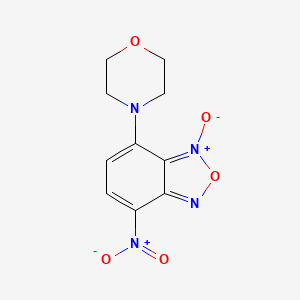![molecular formula C19H23N3O4 B14008503 N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide CAS No. 39229-61-3](/img/structure/B14008503.png)
N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylaminophenyl group, a methoxy-substituted benzamide, and a methylideneamino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine linkage to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced imine linkage.
Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.
科学的研究の応用
N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
類似化合物との比較
Similar Compounds
- N-[(4-Dimethylaminophenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
- N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide
Uniqueness
N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
39229-61-3 |
|---|---|
分子式 |
C19H23N3O4 |
分子量 |
357.4 g/mol |
IUPAC名 |
N-[[4-(dimethylamino)phenyl]methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H23N3O4/c1-22(2)15-8-6-13(7-9-15)12-20-21-19(23)14-10-16(24-3)18(26-5)17(11-14)25-4/h6-12H,1-5H3,(H,21,23) |
InChIキー |
FOIRZUYWMMVDEI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


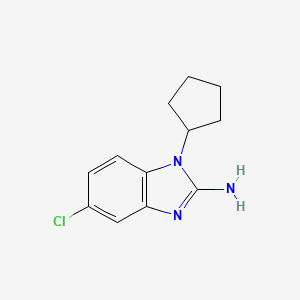
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
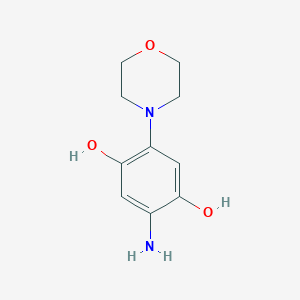
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
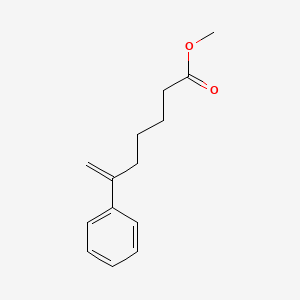
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
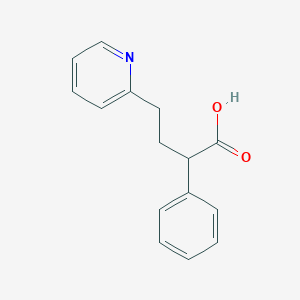
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)

